(2S)-2-methyl-1-nitrosopiperidine
Overview
Description
(2S)-2-methyl-1-nitrosopiperidine: is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological processes. This compound is characterized by a piperidine ring substituted with a nitroso group and a methyl group at the second position, making it a chiral molecule with the (2S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-1-nitrosopiperidine typically involves the nitrosation of 2-methylpiperidine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{2-methylpiperidine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-methyl-1-nitrosopiperidine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of 2-methylpiperidine.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Chemistry: (2S)-2-methyl-1-nitrosopiperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of nitrosamines on cellular processes. It serves as a model compound to understand the biochemical pathways involved in nitrosamine metabolism and their potential carcinogenic effects.
Medicine: Research on this compound has implications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitroso group can be modified to create derivatives with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of rubber and other polymers. It acts as a curing agent and stabilizer, enhancing the properties of the final products.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-nitrosopiperidine involves its interaction with cellular components, particularly proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of adducts. These adducts can interfere with normal cellular functions, potentially leading to mutagenic or carcinogenic effects. The compound’s molecular targets include enzymes involved in DNA repair and replication, as well as signaling pathways regulating cell growth and apoptosis.
Comparison with Similar Compounds
(2R)-2-methyl-1-nitrosopiperidine: The enantiomer of (2S)-2-methyl-1-nitrosopiperidine with similar chemical properties but different biological activities.
N-nitrosopiperidine: A structurally related compound with a nitroso group attached to the piperidine ring but without the methyl substitution.
N-nitrosomorpholine: Another nitrosamine with a morpholine ring instead of a piperidine ring.
Uniqueness: this compound is unique due to its chiral nature and specific substitution pattern. This configuration influences its reactivity and interaction with biological molecules, making it distinct from other nitrosamines. Its specific stereochemistry can lead to different biological effects compared to its enantiomer or other related compounds.
Properties
IUPAC Name |
(2S)-2-methyl-1-nitrosopiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPVLHFEMWOTGD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020853 | |
Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36702-44-0 | |
Record name | Piperidine, 2-methyl-N-nitroso-, S(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036702440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methyl-1-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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